
1-(4-Bromo-2-methoxyphenyl)piperazine
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Overview
Description
1-(4-Bromo-2-methoxyphenyl)piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a bromine atom and a methoxy group attached to the phenyl ring, making it a substituted piperazine. Piperazine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 1-(4-bromo-2-methoxyphenyl)-piperazine, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods: Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-bromo-2-methoxyphenyl)-piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Aza-Michael Addition: This reaction involves the addition of amines to activated alkenes, forming new piperazine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Neurotransmitter Interaction
The compound has been studied for its interactions with neurotransmitter systems, particularly serotonin receptors. Preliminary findings indicate that it may exhibit activity at specific serotonin receptor subtypes, which could influence mood and anxiety levels. This suggests potential applications in treating mood disorders.
Cancer Research
Research indicates that 1-(4-Bromo-2-methoxyphenyl)piperazine may play a role in cancer therapy. It has been reported to inhibit certain enzymes involved in tumor growth, although the precise mechanisms are still under investigation. The compound's structural characteristics imply potential efficacy in modulating various biological pathways related to cancer progression.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(4-Bromo-2,5-dimethoxyphenyl)piperazine | Additional methoxy groups | Enhanced lipophilicity; altered receptor binding |
1-(4-Methoxyphenyl)piperazine | No bromine substitution | Different pharmacological profile; less reactivity |
1-(4-Fluorophenyl)piperazine | Fluorine instead of bromine | Distinct electronic properties affecting reactivity |
This comparison highlights how specific substitutions influence the chemical reactivity and biological activity of these compounds, emphasizing the importance of structural modifications in determining pharmacological outcomes.
Biological Evaluation Studies
Recent studies have synthesized novel derivatives of piperazine, including those related to this compound. These derivatives were evaluated for their cytotoxic activities against various cancer cell lines. For instance, one study demonstrated that modifications to the piperazine structure could enhance cytotoxicity against colon cancer (HT-29) and lung cancer (A549) cell lines .
Mechanistic Insights
Research into the mechanistic pathways of this compound revealed that it may induce apoptosis in cancer cells by activating pro-apoptotic proteins while down-regulating anti-apoptotic proteins. This dual action contributes to its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of piperazine, 1-(4-bromo-2-methoxyphenyl)-, involves its interaction with specific molecular targets. Piperazine derivatives are known to interact with various receptors and enzymes in the body. For example, some piperazine compounds act as serotonin and dopamine receptor antagonists, which can influence neurotransmitter levels and modulate mood and behavior . The exact molecular targets and pathways for this specific compound may vary depending on its structure and the biological system being studied .
Comparison with Similar Compounds
1-(4-Methoxyphenyl)piperazine: This compound is similar in structure but lacks the bromine atom.
1-(2-Methoxyphenyl)piperazine: Another similar compound with the methoxy group in a different position on the phenyl ring.
Uniqueness: The presence of the bromine atom in 1-(4-bromo-2-methoxyphenyl)-piperazine imparts unique chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and potentially enhances its biological activity compared to similar compounds .
Q & A
Q. What are the established synthetic routes and characterization techniques for 1-(4-Bromo-2-methoxyphenyl)piperazine?
Basic Research Focus
The synthesis typically involves coupling reactions between substituted benzoic acids and piperazine derivatives. For example, 1-aroyl-4-(4-methoxyphenyl)piperazines are synthesized via dehydrating agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide, followed by purification via recrystallization . Key characterization methods include:
- Elemental analysis for stoichiometric validation.
- Spectral techniques : IR spectroscopy (to confirm carbonyl and aromatic C-H stretches) and NMR (to verify substituent positions and piperazine ring conformation) .
- X-ray crystallography for resolving supramolecular interactions, such as C–H⋯O hydrogen bonds or π-π stacking, which influence solid-state stability .
Q. How are initial biological activities of piperazine derivatives evaluated in preclinical models?
Basic Research Focus
Biological screening often employs in vivo models like rodent infiltration anesthesia to assess local anesthetic activity. For example:
- Infiltration anesthesia assays : Compounds are injected subcutaneously, and sensory block duration is measured (e.g., latency to paw withdrawal) .
- Toxicity profiling : Acute toxicity (LD₅₀) is determined via dose escalation, with modified derivatives showing lower toxicity due to structural additions like β-cyclodextrin .
- Platelet aggregation assays : Antiplatelet activity is tested using platelet-rich plasma and agonists like ADP, with computational docking used to validate results .
Q. How do structural modifications to the piperazine core affect pharmacological activity and toxicity?
Advanced Research Focus
Modifications such as aroyl substitutions or β-cyclodextrin inclusion alter bioactivity:
- Aroyl groups : Electron-withdrawing substituents (e.g., halogens) enhance receptor affinity by stabilizing hydrogen bonds in active sites. For instance, 2-fluorobenzoyl derivatives show improved supramolecular packing, influencing drug release kinetics .
- β-Cyclodextrin inclusion : Reduces toxicity by limiting membrane permeation but may decrease activity due to steric hindrance .
- Piperazine conformation : Coplanar aryl-piperazine arrangements (e.g., in 5-HT₁ₐ ligands) enhance receptor binding, while perpendicular conformations reduce efficacy .
Q. How can contradictory data between computational predictions and experimental results be resolved?
Advanced Research Focus
Discrepancies, such as predicted high antiplatelet activity but low in vivo efficacy, require:
- Dose-response reevaluation : Adjusting concentrations to account for bioavailability limitations .
- Metabolite profiling : LC-MS/MS can identify rapid degradation (e.g., hepatic metabolism) that reduces active compound levels .
- Binding site validation : Molecular dynamics simulations refine docking models by incorporating solvent effects or protein flexibility .
Q. What methodologies are used to analyze the conformational dynamics of arylpiperazines in receptor binding?
Advanced Research Focus
- X-ray crystallography : Resolves ligand-receptor complexes (e.g., σ₁ receptor antagonists), showing how aryl ring orientation (coplanar vs. perpendicular) modulates agonist/antagonist activity .
- Nuclear Overhauser Effect (NOE) NMR : Detects intramolecular interactions between the piperazine and aryl groups in solution .
- Density Functional Theory (DFT) : Predicts energy barriers for conformational transitions, explaining differential binding affinities .
Q. How does crystallography inform the design of piperazine-based therapeutics?
Advanced Research Focus
Crystal structure analysis reveals:
- Hydrogen-bonding networks : In 1-(2-chlorobenzoyl)-4-(4-methoxyphenyl)piperazine, C–H⋯O bonds form sheets that enhance thermal stability, critical for formulation .
- Disorder phenomena : Halogen-substituted derivatives (e.g., bromo, iodo) exhibit positional disorder in aroyl rings, requiring temperature-controlled crystallization for purity .
- Solvent-accessible voids : Quantified via Mercury software, these guide co-crystallization strategies for improved solubility .
Q. What computational approaches are used to predict piperazine derivative stability and reactivity?
Advanced Research Focus
- Reactive force field (ReaxFF) simulations : Model degradation pathways (e.g., hydrolysis of the piperazine ring in aqueous media) .
- ADMET prediction : Tools like SwissADME assess metabolic liabilities (e.g., CYP450-mediated oxidation of methoxy groups) .
- Quantum mechanical calculations : Evaluate electron density at bromine atoms to predict susceptibility to nucleophilic substitution .
Q. How do piperazine derivatives inhibit enzymes like kinases or carbonic anhydrases?
Advanced Research Focus
- Kinase inhibition : Piperazines (e.g., PKG inhibitors) form hinge-binding interactions via carbonyl groups, while basic amines interact with catalytic lysines (e.g., Lys563 in PKG) .
- Carbonic anhydrase inhibition : Mannich base derivatives bind to zinc ions via thione sulfur, with methoxyphenyl groups occupying hydrophobic pockets .
- Transition state analogs : Fluorophenyl substituents mimic phosphate groups in ATP-binding sites, enhancing competitive inhibition .
Properties
Molecular Formula |
C11H15BrN2O |
---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-(4-bromo-2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C11H15BrN2O/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |
InChI Key |
CBZGVXAWSOTEQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)N2CCNCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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